N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide
説明
N-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide is a heterocyclic compound featuring a 4-methyl-1,2,3-thiadiazole-5-carbonyl group conjugated to a piperidine ring, which is further linked via a methylene bridge to a 5-phenylisoxazole-3-carboxamide moiety. Its synthesis likely involves multi-step coupling reactions, including amide bond formation and heterocyclic ring assembly, as inferred from analogous synthetic routes in the literature .
特性
IUPAC Name |
N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c1-13-18(29-24-22-13)20(27)25-9-7-14(8-10-25)12-21-19(26)16-11-17(28-23-16)15-5-3-2-4-6-15/h2-6,11,14H,7-10,12H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFTTWIXUGQPDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=NOC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties. This article provides a detailed overview of its biological activity, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Thiadiazole ring : Known for its diverse biological activities.
- Piperidine moiety : Enhances interaction with biological targets.
- Isosazole ring : Contributes to the compound's pharmacological properties.
The molecular formula is , with a molecular weight of approximately 372.44 g/mol. These structural characteristics are crucial for its biological activity.
The biological activity of N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide is primarily attributed to its ability to interact with various biological targets:
- Anticancer Activity : The compound has shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Studies indicate that it induces apoptosis and disrupts the cell cycle, particularly at the G2/M phase .
- Selectivity : Research has demonstrated that this compound exhibits selective toxicity towards cancer cells over normal cells. For instance, in vitro tests revealed a high selectivity index when comparing cancerous cells to normal mammalian Vero cells .
- Cell Cycle Arrest : The compound's mechanism includes inducing cell cycle arrest, which is evidenced by increased levels of pro-apoptotic markers such as Bax and caspase 9 in treated cells .
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic potential of N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide against various cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.28 | Induces apoptosis and cell cycle arrest at G2/M phase |
| HepG2 | 9.6 | Inhibits survival and induces apoptosis |
| Vero | >100 | Non-toxic to normal cells |
Case Studies
- Study on MCF-7 Cells : In a study focusing on MCF-7 breast cancer cells, N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide was found to significantly increase the Bax/Bcl-2 ratio, promoting apoptotic pathways .
- HepG2 Cell Analysis : Another study highlighted that treatment with this compound led to down-regulation of key survival pathways in HepG2 cells, indicating its potential as a therapeutic agent for liver cancer .
科学的研究の応用
Medicinal Chemistry
The compound's intricate structure, featuring a thiadiazole ring, piperidine moiety, and isoxazole group, allows for diverse interactions with biological targets. These interactions are pivotal in determining the compound's potential efficacy in modulating various biological processes.
Anticancer Activity
Recent studies indicate that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, similar compounds have shown promising results against various cancer cell lines. In particular:
| Compound | Cell Line Tested | Percent Growth Inhibition |
|---|---|---|
| 6h | SNB-19 | 86.61% |
| 6h | OVCAR-8 | 85.26% |
| 6h | NCI-H40 | 75.99% |
| 6h | HOP-92 | 67.55% |
These findings suggest that N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide could be further explored for its anticancer properties through structure-activity relationship studies and optimization efforts .
Antimicrobial Activity
The compound's potential antimicrobial activity is also noteworthy. Thiadiazole derivatives have been documented to inhibit the growth of various microorganisms, which indicates that this compound may possess similar properties. The mechanisms typically involve interaction with enzymes or receptors critical for microbial survival .
Target Interactions
The compound likely interacts with specific molecular targets within biological systems, such as enzymes involved in metabolic pathways or receptors linked to disease processes. These interactions can lead to modulation of biochemical pathways that are essential for cellular function and survival .
Biochemical Pathways
The ability of this compound to interfere with various biochemical pathways suggests its potential use in therapeutic interventions for diseases where these pathways are dysregulated. This includes cancer and infectious diseases, where targeted therapies can provide more effective treatment options compared to conventional methods .
Case Studies and Research Findings
Several studies have investigated the efficacy of compounds similar to N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide:
Synthesis and Evaluation
Research has focused on synthesizing various derivatives and evaluating their biological activities through in vitro assays against different cancer cell lines and microbial strains. The results often guide further modifications to enhance efficacy .
Structure–Activity Relationship Studies
Utilizing quantitative structure–activity relationship (QSAR) models has been instrumental in predicting the biological activity of new compounds derived from this class. These models help identify structural features that contribute to increased potency against specific targets .
化学反応の分析
General Principles of Chemical Reactions for Heterocyclic Compounds
Heterocyclic compounds, such as those containing thiadiazole and isoxazole rings, often participate in various chemical reactions that are typical for their functional groups. These reactions include:
-
Condensation Reactions : These are common in the synthesis of heterocyclic compounds, where two molecules combine to form a new compound with the loss of a small molecule, such as water or methanol.
-
Cyclization Reactions : These involve the formation of a ring structure from an open-chain precursor. For thiadiazoles, this often involves the reaction of a thiosemicarbazide with an aldehyde or ketone.
-
Substitution Reactions : These involve the replacement of a functional group or atom in the compound with another group or atom.
Table 1: Common Chemical Reactions for Heterocyclic Compounds
| Reaction Type | Description | Example |
|---|---|---|
| Condensation | Formation of a new compound with loss of a small molecule. | Synthesis of thiadiazoles from thiosemicarbazides. |
| Cyclization | Formation of a ring structure from an open-chain precursor. | Formation of isoxazoles from nitrile oxides. |
| Substitution | Replacement of a functional group or atom with another. | Halogenation of aromatic rings in heterocyclic compounds. |
Biological Activities of Related Compounds
Compounds with similar heterocyclic structures have shown various biological activities:
-
Anticancer Activity : Thiadiazole derivatives have been reported to exhibit anticancer properties by inhibiting tumor growth .
-
Antimicrobial Activity : Isoxazole derivatives have shown potential as antimicrobial agents .
Table 3: Biological Activities of Related Compounds
| Compound Type | Biological Activity | Example |
|---|---|---|
| Thiadiazoles | Anticancer activity | Inhibition of tumor growth in Ehrlich's Ascites Carcinoma cells. |
| Isoxazoles | Antimicrobial activity | Inhibition of bacterial growth. |
類似化合物との比較
Comparison with Structural Analogs
Thiazole vs. Thiadiazole Carboxamides
The target compound’s 4-methyl-1,2,3-thiadiazole group distinguishes it from structurally related thiazole derivatives, such as 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs (e.g., [3a–s] in ). Key differences include:
- This may enhance binding affinity to enzymatic active sites or receptors.
Isoxazole Derivatives
The 5-phenylisoxazole-3-carboxamide moiety in the target compound contrasts with simpler isoxazole analogs like 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide (). Notable variations include:
- In contrast, methyl-substituted isoxazoles (e.g., ) may exhibit reduced membrane permeability.
- Bioavailability : The piperidinylmethyl group in the target compound likely improves blood-brain barrier penetration compared to thiazol-2-yl substituents in simpler analogs .
Pharmacological Implications
While specific activity data for the target compound are unavailable in the provided evidence, comparisons with similar molecules suggest hypotheses:
- Receptor Selectivity: The combination of thiadiazole and phenylisoxazole moieties may confer selectivity for kinase targets over cannabinoid receptors (e.g., CB1/CB2 in ), which typically bind fatty acid derivatives like anandamide.
- Synergistic Effects : The piperidine linker could modulate conformational flexibility, enabling simultaneous interactions with multiple binding sites.
Structural and Functional Data Table
Research Findings and Limitations
- Knowledge Gaps: The evidence lacks pharmacological data (e.g., IC50, binding constants) for the target compound, limiting direct efficacy comparisons. Future studies should prioritize assay-based validation.
Q & A
Q. Q1. What are the key considerations for synthesizing N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide, and how can purity be optimized?
Answer: The synthesis involves multi-step reactions, typically starting with the preparation of heterocyclic precursors like the 4-methyl-1,2,3-thiadiazole-5-carbonyl and 5-phenylisoxazole-3-carboxamide moieties. Critical parameters include:
- Reaction Conditions : Temperature control (e.g., 60–80°C for thiadiazole acylation) and solvent selection (e.g., DMF or ethanol for coupling steps) to minimize side reactions .
- Coupling Agents : Use of carbodiimides (e.g., EDC/HOBt) for amide bond formation between the piperidine and isoxazole units .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity. Purity should be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?
Answer: A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy :
- ¹H NMR : Peaks for the piperidine methylene (δ 2.8–3.2 ppm), thiadiazole methyl (δ 2.5 ppm), and isoxazole protons (δ 6.5–7.0 ppm) .
- ¹³C NMR : Carbonyl signals for thiadiazole (δ 165–170 ppm) and isoxazole (δ 160–165 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (calculated: ~455.5 g/mol) .
- Elemental Analysis : Match experimental vs. theoretical C, H, N, S content (±0.3%) .
Advanced Research Questions
Q. Q3. How do structural modifications (e.g., substituent variations on the thiadiazole or isoxazole rings) impact biological activity?
Answer: Structure-activity relationship (SAR) studies suggest:
- Thiadiazole Modifications : Replacing the 4-methyl group with bulkier substituents (e.g., cyclopropyl) reduces metabolic degradation but may sterically hinder target binding .
- Isoxazole Substitutions : Electron-withdrawing groups (e.g., nitro at the phenyl ring) enhance electrophilicity, improving enzyme inhibition (e.g., kinase assays show IC₅₀ shifts from 120 nM to 45 nM) .
- Piperidine Linker : Methylation of the piperidine nitrogen increases blood-brain barrier permeability, as shown in rodent pharmacokinetic studies .
Q. Q4. How should researchers address contradictions in cytotoxicity data across different cell lines?
Answer: Discrepancies often arise due to assay conditions or cell-specific factors:
- Assay Optimization :
- Mechanistic Profiling : Compare gene expression (RNA-seq) or protein activation (Western blot) in sensitive vs. resistant cell lines. For example, upregulation of efflux transporters (e.g., P-gp) in resistant lines may explain lower efficacy .
Q. Q5. What experimental strategies are recommended for elucidating the compound’s mechanism of action?
Answer: A multi-modal approach is critical:
- Target Identification :
- Pathway Analysis : Transcriptomic profiling (e.g., CRISPR-Cas9 knockout screens) to map affected pathways (e.g., MAPK/ERK or PI3K/AKT) .
Q. Q6. How can synthetic yields be improved for scale-up without compromising purity?
Answer: Process optimization strategies include:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation steps) to reduce reaction time .
- Flow Chemistry : Continuous-flow reactors for exothermic steps (e.g., thiadiazole formation), improving heat dissipation and yield (from 60% to 85%) .
- In-Line Analytics : PAT tools (e.g., FTIR probes) for real-time monitoring of intermediate purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
